4,5-Diiodopyridin-2-amine (CAS 1805397-21-0): A Strategic Halogenated Scaffold in Advanced Drug Discovery and Heterocyclic Synthesis
4,5-Diiodopyridin-2-amine (CAS 1805397-21-0): A Strategic Halogenated Scaffold in Advanced Drug Discovery and Heterocyclic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics is paramount for hit-to-lead optimization. 4,5-Diiodopyridin-2-amine (CAS: 1805397-21-0) has emerged as a highly privileged building block. Featuring two highly reactive carbon-iodine bonds in distinct electronic environments, this scaffold enables orthogonal, sequential cross-coupling reactions. This technical whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and strategic applications for utilizing this dihalogenated scaffold in drug development.
Core Chemical Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of 4,5-Diiodopyridin-2-amine is critical for predicting its behavior in organic solvents and its stability during high-temperature catalytic cycles[1].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| CAS Number | 1805397-21-0 |
| Molecular Formula | C5H4I2N2 |
| Molecular Weight | 345.91 g/mol |
| IUPAC Name | 4,5-diiodopyridin-2-amine |
| Appearance | Solid (typically off-white to light yellow) |
| Storage Conditions | Sealed in dry, 2-8°C (Light sensitive) |
| Primary Utility | Scaffold for kinase inhibitors, peptide synthesis, and solid-state synthesis |
Mechanistic Rationale: The Power of the 4,5-Diiodo Scaffold
The true value of 4,5-diiodopyridin-2-amine lies in its regioselective reactivity . In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition—the rate-determining step—is dictated by the electron density at the carbon-halogen bond.
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The C4 Position (Electron-Deficient): The C4-iodine bond is situated para to the electronegative pyridine nitrogen. The nitrogen withdraws electron density via resonance, making the C4 carbon highly electrophilic.
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The C5 Position (Electron-Rich): The C5-iodine bond is situated para to the strongly electron-donating C2-amino group. This localized electron density deactivates the C5-I bond toward oxidative addition by electron-rich Pd(0) species.
The Causality of Choice: Because oxidative addition of Pd(0) is kinetically favored at the more electron-deficient carbon, standard cross-coupling conditions will selectively react at the C4 position first [2]. This electronic dichotomy allows chemists to functionalize the C4 position with one nucleophile, and subsequently functionalize the C5 position with a different nucleophile, building complex 3D architectures without the need for protecting group gymnastics.
Fig 1: Regioselective divergence of Pd-catalyzed cross-coupling based on electronic environments.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies detail not just the how, but the why behind each reagent choice, ensuring reproducibility.
Protocol A: De Novo Synthesis of the 4,5-Diiodo Scaffold
Causality: Direct di-iodination of 2-aminopyridine yields the 3,5-diiodo isomer due to standard ortho/para directing effects. To achieve the 4,5-substitution pattern, one must start with a C4-halogenated precursor.
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Amination: Dissolve 2-fluoro-4-iodopyridine (1.0 eq) in aqueous ammonia (28%) and heat in a sealed pressure tube at 120°C for 12 hours. The highly electrophilic C2-fluorine undergoes Nucleophilic Aromatic Substitution (SNAr) to yield 2-amino-4-iodopyridine.
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Regioselective Iodination: Dissolve the intermediate (1.0 eq) in anhydrous DMF at 0°C.
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Electrophilic Attack: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 15 minutes. Experience Note: The C2-amino group directs the incoming iodonium ion strictly to the C5 position (para to the amine). Exceeding 1.05 eq of NIS risks trace over-halogenation.
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Workup: Stir for 4 hours at room temperature. Quench with 10% aqueous
to neutralize unreacted iodine, extract with EtOAc, and purify via flash chromatography to yield 4,5-diiodopyridin-2-amine.
Protocol B: Regioselective C4 Suzuki-Miyaura Cross-Coupling
Causality: To exploit the electronic differences between C4 and C5, a mild base and a standard Pd(II) precatalyst are used to prevent premature dual-coupling[3].
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Preparation: Charge a Schlenk flask with 4,5-diiodopyridin-2-amine (1.0 eq), an arylboronic acid (1.05 eq), and
(0.05 eq). -
Base Selection: Add
(2.0 eq). Experience Note: Avoid strong bases like , which can accelerate the reaction to the point of overriding the inherent regioselectivity, leading to diarylated byproducts. -
Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/Water (5:1 v/v). The biphasic system ensures the inorganic base is dissolved, maximizing the local concentration of the reactive boronate complex.
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Execution: Heat to 80°C for 8 hours under argon. Cool, dilute with water, extract with DCM, and purify to isolate the 4-aryl-5-iodo-pyridin-2-amine.
Analytical Validation (Trustworthiness)
To validate the regiochemistry of the synthesized scaffold, 1H NMR (DMSO-d6) is the definitive tool. The protons at C3 and C6 will appear as distinct singlets (no ortho or meta coupling partners).
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The C6 proton will be significantly deshielded (
8.1-8.3 ppm) due to its proximity to the electronegative pyridine nitrogen and the heavy-atom effect of the iodine. -
The C3 proton will appear upfield (
6.8-7.0 ppm) due to the strong shielding effect of the adjacent C2-amino group.
Applications in Drug Development
The 4,5-diiodopyridin-2-amine scaffold is frequently utilized in the high-throughput synthesis of kinase inhibitors. For example, by selectively coupling a hydrophobic aryl group at C4 and a hinge-binding motif at C5, researchers can rapidly generate libraries of Dual Leucine Zipper Kinase (DLK) inhibitors or complex PROTAC linkers targeting neurodegenerative diseases.
Fig 2: End-to-end experimental workflow from scaffold synthesis to biological screening.
Conclusion
4,5-Diiodopyridin-2-amine is not merely a chemical reagent; it is a programmable molecular chassis. By mastering the electronic causality that governs its regioselective cross-coupling, drug development professionals can leverage this scaffold to drastically reduce synthetic bottlenecks and accelerate the discovery of novel therapeutics.
References
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ChemScene. "4,5-Diiodopyridin-2-amine Properties and Applications in Solid State Synthesis." Chemikart. Available at: [Link]
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Huang, J., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles." Journal of the American Chemical Society, 2021. Available at:[Link]
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Laha, J. K., et al. "Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes." New Journal of Chemistry, RSC Publishing, 2018. Available at:[Link]
Sources
- 1. 1805397-21-0|4,5-Diiodopyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of regioselective Suzuki reactions in the synthesis of arylpyridines and benzylpyridines and subsequent intramolecular cyclizations to azafluorenes and azafluorenones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
